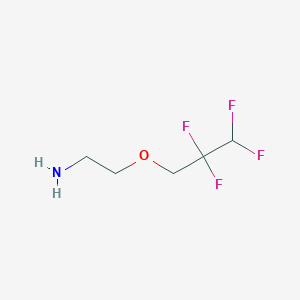
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine is a chemical compound known for its unique properties and reactivity. It is often used in various scientific research applications due to its versatility and potential in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide, followed by amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and continuous flow systems can enhance the production rate and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine include:
- 2-(2,2,3,3-Tetrafluoropropoxy)ethanol
- 2-(2,2,3,3-Tetrafluoropropoxy)ethanoic acid
- 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol
Uniqueness
What sets this compound apart is its unique combination of fluorinated and amine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H9F4NO |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)ethanamine |
InChI |
InChI=1S/C5H9F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,1-3,10H2 |
InChI Key |
CKFWNSPHTUEFTF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















